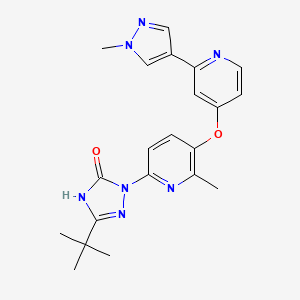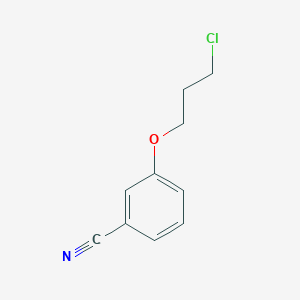
3-(3-Chloropropoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloropropoxy)benzonitrile is an organic compound with the molecular formula C10H10ClNO. It is characterized by the presence of a benzonitrile group attached to a 3-chloropropyl ether chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropoxy)benzonitrile typically involves the reaction of 3-chloropropanol with benzonitrile in the presence of a base. The reaction proceeds through the formation of an ether linkage between the 3-chloropropyl group and the benzonitrile moiety. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products Formed
Nucleophilic substitution: Formation of new ethers, amines, or thioethers.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of primary amines.
Scientific Research Applications
3-(3-Chloropropoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzonitrile: Similar structure but lacks the 3-chloropropyl ether chain.
Benzonitrile: Lacks the chloropropyl group entirely.
3-(Chloromethyl)benzonitrile: Contains a chloromethyl group instead of a chloropropyl group.
Uniqueness
3-(3-Chloropropoxy)benzonitrile is unique due to the presence of both a nitrile group and a 3-chloropropyl ether chain.
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3-(3-chloropropoxy)benzonitrile |
InChI |
InChI=1S/C10H10ClNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 |
InChI Key |
GIXDBNKGYVVAHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCl)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
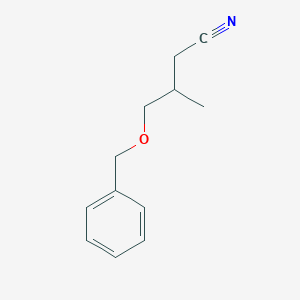
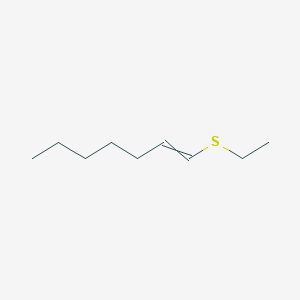
![Ethyl 2-[(cyclopropyloxy)imino]-3-oxobutanoate](/img/structure/B8592429.png)
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol](/img/structure/B8592434.png)
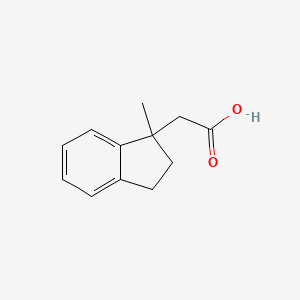
![N~1~-([1,1'-Biphenyl]-2-yl)benzene-1,2-diamine](/img/structure/B8592450.png)
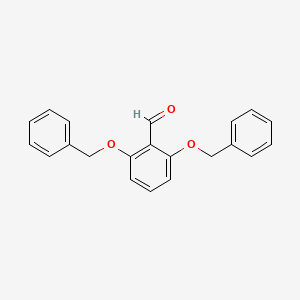
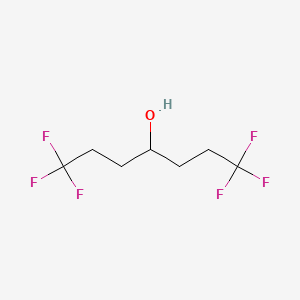
![8-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8592471.png)
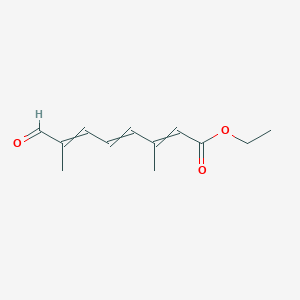
![6-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazole](/img/structure/B8592484.png)
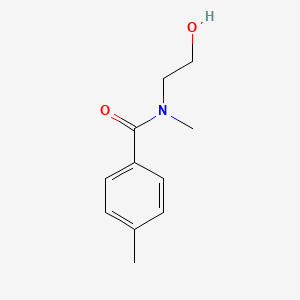
![2-Phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B8592510.png)
